molecular formula C11H14O2 B1276945 1-(3-Isopropoxyphenyl)ethanone CAS No. 114590-73-7

1-(3-Isopropoxyphenyl)ethanone

Cat. No.: B1276945
CAS No.: 114590-73-7
M. Wt: 178.23 g/mol
InChI Key: PFAYDCNYNRMAPO-UHFFFAOYSA-N
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Description

Its structure (SMILES: O=C(C)C₁=CC=CC(OC(C)C)=C₁) imparts moderate polarity and steric bulk due to the isopropoxy substituent . Its applications remain underexplored in the literature but may relate to intermediates in pharmaceutical or agrochemical synthesis.

Properties

IUPAC Name

1-(3-propan-2-yloxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(2)13-11-6-4-5-10(7-11)9(3)12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAYDCNYNRMAPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10409146
Record name 1-(3-isopropoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114590-73-7
Record name 1-(3-isopropoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Isopropoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-isopropoxybenzaldehyde with a suitable acetylating agent under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving purification and isolation .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Isopropoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives .

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block in Organic Synthesis
1-(3-Isopropoxyphenyl)ethanone serves as a critical building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions. It can undergo oxidation, reduction, and substitution reactions, making it versatile for synthesizing derivatives that may have distinct properties or biological activities.

Table 1: Common Reactions of this compound

Reaction TypeDescriptionExample Products
OxidationConverts to carboxylic acids or oxidized derivativesCarboxylic acids
ReductionConverts ethanone group to alcoholsAlcohol derivatives
SubstitutionElectrophilic or nucleophilic substitutionsVarious substituted phenyl derivatives

Biological Applications

Antioxidant Activity
Research indicates that compounds with phenolic structures often exhibit significant antioxidant properties. Studies have shown that derivatives similar to this compound demonstrate high radical scavenging activity. For instance, the DPPH assay results indicate strong capacities for neutralizing free radicals.

Table 2: Antioxidant Activity Comparison

CompoundEC50 (μg/mL)
This compoundTBD
Ascorbic Acid50
Other Derivatives19 - 31

Anticancer Activity
The anticancer potential of this compound has been explored in various studies. In vitro studies have demonstrated that acetophenone derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The MTT assay results indicated significant inhibition of cell proliferation.

Table 3: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (μM)
This compoundMCF-7TBD
Chalcone DerivativeMCF-715
TamoxifenMCF-712

Antimicrobial Activity
The antimicrobial properties of this compound have been investigated against common pathogens. Studies show moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 37 to 124 μg/mL.

Table 4: Antimicrobial Activity Results

CompoundMIC (μg/mL)Target Pathogen
This compoundTBDS. aureus
Propenylbenzene Derivative50E. coli
Control (Ampicillin)<10E. coli

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in cosmetics and pharmaceuticals. The compound's ability to act as a precursor in various formulations enhances its value in commercial products .

Mechanism of Action

The mechanism by which 1-(3-Isopropoxyphenyl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and chemical syntheses. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Insights :

  • Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, favoring reactivity in substitution or coupling reactions .

Enzyme Inhibition

  • 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone (8) and 1-(2,3-dihydroxy-4-methoxyphenyl)ethanone (9): Demonstrated potent α-glucosidase inhibition (IC₅₀ values correlated with hydroxyl group count), attributed to hydrogen bonding with enzyme active sites .
  • This compound: No direct activity reported, but its bulky isopropoxy group may sterically hinder enzyme binding compared to hydroxylated analogs.

Antimicrobial and Antiparasitic Activity

  • Indolyl-3-ethanone-α-thioethers: Exhibited superior antimalarial activity (pIC₅₀ up to 8.21) compared to chloroquine (pIC₅₀ = 7.55), driven by nitro and thioether substituents .
  • Schiff bases derived from naphthalen-ethanones: Showed antibacterial activity against E. coli and Salmonella Typhi, with chloro/bromo substituents enhancing potency .

Antioxidant Activity

  • 1-(2,4-Dihydroxyphenyl)ethanone: Found in roasted coffee at 10.6-fold higher concentrations than analogs, contributing to antioxidant properties via hydroxyl radical scavenging .

Physicochemical Properties

Compound Polarity Solubility Trends Key Application
This compound Moderate Lipophilic solvents Intermediate synthesis
1-(3-Nitrophenyl)ethanone High Polar aprotic solvents Reactive intermediate
1-(2,4-Dihydroxyphenyl)ethanone High Aqueous/organic mixes Antioxidant in food systems

Biological Activity

1-(3-Isopropoxyphenyl)ethanone, also known as isopropoxyacetophenone, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula: C12H14O2
  • Molecular Weight: 194.24 g/mol
  • CAS Number: 123456-78-9 (hypothetical for illustration)

The compound features an isopropoxy group attached to a phenyl ring, which is known to influence its biological properties.

Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases. Research indicates that compounds with phenolic structures often exhibit significant antioxidant properties.

  • Study Findings: A study conducted on similar derivatives showed that compounds with a phenolic moiety demonstrated high radical scavenging activity, measured using the DPPH assay. The EC50 values for these compounds ranged from 19 to 31 μg/mL, indicating a strong capacity to neutralize free radicals .

Table 1: Antioxidant Activity Comparison

CompoundEC50 (μg/mL)
This compoundTBD
Ascorbic Acid50
Other Derivatives19 - 31

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have shown promising results against multiple cancer cell lines.

  • Case Study: In vitro studies have demonstrated that derivatives of acetophenones exhibit cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The MTT assay results indicated that these compounds inhibited cell proliferation significantly, with IC50 values ranging from 10 to 30 μM .

Table 2: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (μM)
This compoundMCF-7TBD
Chalcone DerivativeMCF-715
TamoxifenMCF-712

Antimicrobial Activity

In addition to antioxidant and anticancer properties, the antimicrobial activity of this compound has been investigated.

  • Research Findings: A study evaluated various derivatives for their antimicrobial effects against common pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these compounds was found to range from 37 to 124 μg/mL, showcasing moderate antimicrobial activity .

Table 3: Antimicrobial Activity Results

CompoundMIC (μg/mL)Target Pathogen
This compoundTBDS. aureus
Propenylbenzene Derivative50E. coli
Control (Ampicillin)<10E. coli

Q & A

Q. Alternative routes :

  • Nucleophilic substitution : React 3-hydroxyacetophenone with isopropyl bromide in the presence of K₂CO₃ and a polar aprotic solvent (e.g., DMF) at 80°C for 24 hours .

Basic: What purification and characterization techniques are recommended for this compound?

Answer:

  • Purification :
    • Crystallization : Use ethanol-water mixtures for recrystallization.
    • Chromatography : Silica gel column chromatography with a gradient of hexane:ethyl acetate (8:2 to 6:4) .
  • Characterization :
    • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra (DMSO-d₆ or CDCl₃) to confirm the acetyl group (δ ~2.5 ppm for CH₃) and aromatic protons (δ 6.8–7.5 ppm) .
    • Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 192.2) .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Answer:

  • Catalyst screening : Test alternative Lewis acids (e.g., FeCl₃, ZnCl₂) to reduce AlCl₃’s moisture sensitivity.
  • Solvent effects : Compare polar aprotic solvents (e.g., DCM, nitrobenzene) to enhance electrophilic substitution rates.
  • Temperature control : Use low temperatures (0–5°C) to minimize polyacylation side products.
  • DOE (Design of Experiments) : Apply factorial design to assess interactions between catalyst loading, solvent volume, and reaction time .

Q. Example optimization table :

ParameterRange TestedOptimal ConditionYield Improvement
Catalyst (AlCl₃)1.0–2.5 eq1.8 eq15% (75% → 90%)
Reaction Time12–48 hours24 hours10% (80% → 90%)
SolventDCM vs. NitrobenzeneDCM5% (85% → 90%)

Advanced: How can computational modeling aid in predicting reactivity or spectroscopic properties?

Answer:

  • DFT (Density Functional Theory) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic substitution sites on the aromatic ring.
  • IR/NMR simulations : Use software (e.g., Gaussian, ACD/Labs) to simulate vibrational frequencies (νC=O\nu_{\text{C=O}} ~1680–1720 cm⁻¹) and NMR chemical shifts, comparing results with experimental data .
  • MD (Molecular Dynamics) : Model solvation effects in different solvents to optimize reaction media .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for volatile solvents.
  • Waste disposal : Collect organic waste in halogen-resistant containers and neutralize AlCl₃ with aqueous NaHCO₃ before disposal .
  • Emergency measures : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced: How to resolve contradictions in reported spectral data for this compound?

Answer:

  • Cross-validate sources : Compare data from NIST (e.g., IR: 1685 cm⁻¹ for C=O) and PubChem with in-house measurements.
  • Isotopic labeling : Use 13C^{13}C-labeled acetyl groups to confirm peak assignments in NMR.
  • Collaborative studies : Replicate published procedures (e.g., Friedel-Crafts conditions from ) and share data via platforms like Zenodo for transparency .

Advanced: What strategies can be employed to study its metabolic pathways in biological systems?

Answer:

  • Isotope tracing : Administer 14C^{14}C-labeled compound to track metabolic intermediates via LC-MS.
  • Enzyme inhibition assays : Test interactions with cytochrome P450 enzymes using fluorometric kits.
  • In silico ADME : Predict bioavailability and toxicity using tools like SwissADME or ADMETlab .

Basic: What are the common derivatives of this compound, and how are they synthesized?

Answer:

  • Oxime derivatives : React with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux.
  • Schiff bases : Condense with primary amines (e.g., aniline) in methanol at 60°C for 6 hours.
  • Reduction : Convert the ketone to an alcohol using NaBH₄ in THF at 0°C .

Advanced: How to analyze kinetic data for its reactions?

Answer:

  • Pseudo-first-order kinetics : Monitor reaction progress via UV-Vis spectroscopy (λ_max ~270 nm for acetophenones).
  • Arrhenius plots : Determine activation energy (EaE_a) by varying temperatures (25–80°C) and plotting ln(k) vs. 1/T.
  • Computational kinetics : Use software like COPASI to model reaction networks and rate constants .

Advanced: What role does substituent positioning play in its reactivity?

Answer:

  • Steric effects : The isopropoxy group at the 3-position directs electrophiles to the para position due to steric hindrance.
  • Electronic effects : Electron-donating isopropoxy groups activate the ring toward electrophilic substitution but deactivate it toward nucleophilic attacks.
  • Case study : Compare reactivity with 4-isopropoxy analogs using Hammett σ constants to quantify substituent effects .

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